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Phenylacetaldehyde dimethyl acetal

Cat. No.: B086100
CAS No.: 101-48-4
M. Wt: 166.22 g/mol
InChI Key: WNJSKZBEWNVKGU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Phenylacetaldehyde (B1677652) Dimethyl Acetal (B89532)

Phenylacetaldehyde dimethyl acetal, also known by synonyms such as (2,2-Dimethoxyethyl)benzene, emerged as a valuable compound, particularly within the fragrance and flavor industry. chemimpex.comscentspiracy.com Its development was driven by the need to overcome the inherent instability and tendency for oxidation and polymerization of its parent compound, phenylacetaldehyde. scentspiracy.comchemicalbook.comchemicalbook.com The acetal structure provides enhanced stability, making it a more reliable ingredient in various formulations. scentspiracy.comchemicalbook.com

While a precise date of its initial synthesis is not widely documented, its use in perfumery became prominent in the early 1950s. scentspiracy.com By 1960, it was recognized as one of the most extensively used acetals in the industry. scentspiracy.com The evolution of research on this compound has been closely tied to its practical applications, initially focusing on its olfactory properties and later expanding to its role as a building block in more complex organic syntheses.

Significance of this compound in Organic Synthesis and Related Fields

The primary significance of this compound in organic synthesis lies in its function as a protected form of phenylacetaldehyde. Aldehydes are highly reactive functional groups, and in multi-step syntheses, it is often necessary to protect them from undesired reactions. The dimethyl acetal group serves as an effective protecting group that is stable under various reaction conditions but can be readily converted back to the aldehyde when needed. guidechem.combyjus.comlearncbse.in

Its stability and unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com Researchers utilize it as a building block to construct intricate chemical structures, which is crucial in the development of new compounds in fields like pharmaceuticals and materials science. chemimpex.com The compound's ability to blend seamlessly with other substances enhances its utility in creating complex formulations. chemimpex.com

Several methods for the synthesis of this compound have been developed. One common method involves the reaction of phenylacetaldehyde with methanol (B129727) in the presence of an acid catalyst. guidechem.com Another approach starts from styrene (B11656) oxide, which is first isomerized to phenylacetaldehyde and then reacted with methanol to form the acetal. prepchem.com

Overview of Key Research Domains for this compound

The research applications of this compound are diverse, spanning several key domains:

  • Flavor and Fragrance Industry: This remains a primary area of application, where it is used for its pleasant, green, and floral aroma, often described as having hyacinth, rose, and leafy notes. scentspiracy.comchemicalbook.comsymrise.comfragranceconservatory.com It is a key ingredient in many perfumes, soaps, and other personal care products. chemimpex.comguidechem.com
  • Pharmaceuticals: The compound serves as an important intermediate in the synthesis of various pharmaceutical drugs. chemimpex.com Its role as a protected aldehyde is critical in the multi-step preparation of active pharmaceutical ingredients.
  • Chemical Synthesis: In academic and industrial research, it is widely used as a versatile building block for creating more complex organic molecules. chemimpex.com
  • Polymer Chemistry: Phenylacetaldehyde, the parent compound, is used in polyester (B1180765) synthesis as a rate-controlling additive, suggesting potential research avenues for its derivatives like the dimethyl acetal in polymer science. chemicalbook.comwikipedia.org
  • Analytical Chemistry: It is also utilized in analytical methods for the detection and quantification of other chemical compounds, contributing to the accuracy and reliability of chemical analyses. chemimpex.com
  • Chemical and Physical Properties

    This compound is a clear, colorless to pale yellow liquid with a characteristic strong, green, and floral odor. chemicalbook.comguidechem.com It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. guidechem.com

    Table 1: Physical and Chemical Properties of this compound

    PropertyValueSource
    Molecular FormulaC10H14O2 chemimpex.comsigmaaldrich.com
    Molecular Weight166.22 g/mol chemimpex.comsigmaaldrich.com
    AppearanceClear colorless to pale yellow liquid chemimpex.comchemicalbook.comguidechem.comsymrise.com
    Boiling Point219-221 °C chemicalbook.comsigmaaldrich.com
    Density~1.004 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
    Refractive Indexn20/D ~1.493 chemicalbook.comsigmaaldrich.com
    Flash Point~88 °C symrise.com
    CAS Number101-48-4 chemimpex.comguidechem.comsigmaaldrich.com

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C10H14O2 B086100 Phenylacetaldehyde dimethyl acetal CAS No. 101-48-4

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    2,2-dimethoxyethylbenzene
    Source PubChem
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    InChI

    InChI=1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
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    InChI Key

    WNJSKZBEWNVKGU-UHFFFAOYSA-N
    Source PubChem
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    Canonical SMILES

    COC(CC1=CC=CC=C1)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
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    DSSTOX Substance ID

    DTXSID3047001
    Record name Phenylacetaldehyde dimethyl acetal
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    Molecular Weight

    166.22 g/mol
    Source PubChem
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    Physical Description

    Liquid, Colourless liquid; powerful green-earthy, flower stem like odour
    Record name Benzene, (2,2-dimethoxyethyl)-
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    Record name Phenylacetaldehyde dimethyl acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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    Boiling Point

    219.00 to 221.00 °C. @ 754.00 mm Hg
    Record name 1,1-Dimethoxy-2-phenylethane
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    Solubility

    Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol)
    Record name Phenylacetaldehyde dimethyl acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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    Density

    1.000-1.006
    Record name Phenylacetaldehyde dimethyl acetal
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    CAS No.

    101-48-4
    Record name Phenylacetaldehyde dimethyl acetal
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    Record name Phenyl acetaldehyde dimethyl acetal
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    Record name Benzene, (2,2-dimethoxyethyl)-
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    Record name Phenylacetaldehyde dimethyl acetal
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    Record name 1,1-dimethoxy-2-phenylethane
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    Record name PHENYL ACETALDEHYDE DIMETHYL ACETAL
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    Record name 1,1-Dimethoxy-2-phenylethane
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    Synthetic Methodologies and Mechanistic Investigations of Phenylacetaldehyde Dimethyl Acetal

    Direct Acetalization Routes to Phenylacetaldehyde (B1677652) Dimethyl Acetal (B89532)

    The most straightforward method for synthesizing phenylacetaldehyde dimethyl acetal is the direct acetalization of phenylacetaldehyde with methanol (B129727). This reaction is reversible and typically requires a catalyst to proceed efficiently. The general mechanism involves the formation of a hemiacetal intermediate, which then reacts with a second molecule of alcohol to yield the acetal and water. libretexts.org To drive the equilibrium towards the product, the water formed during the reaction is often removed. libretexts.org

    Acid catalysis is the most common approach for acetal formation. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. libretexts.org

    Homogeneous acid catalysts are dissolved in the reaction medium. Traditional methods for the synthesis of this compound employ strong mineral acids or organic acids. A common laboratory and industrial preparation involves reacting phenylacetaldehyde with methanol in the presence of catalysts like hydrogen chloride (HCl) or p-toluenesulfonic acid (PTSA). guidechem.comymerdigital.com For instance, one method describes mixing phenylacetaldehyde with methanol containing 1-2% hydrogen chloride and ammonium (B1175870) chloride, followed by stirring and warming to 40-50°C. guidechem.com The use of orthoformic esters in the presence of an acid is also a viable route. chemicalbook.comodowell.com

    Table 1: Examples of Homogeneous Catalysts in this compound Synthesis

    CatalystReactantsGeneral ConditionsReference
    Hydrogen Chloride (HCl)Phenylacetaldehyde, MethanolWarming to 40-50°C, followed by resting at room temperature. guidechem.com
    p-Toluenesulfonic acid (PTSA)Aldehydes/Ketones, AlcoholsGeneral catalyst for efficient acetalization. ymerdigital.com

    In recent years, heterogeneous catalysts have gained prominence due to their environmental and practical benefits, such as ease of separation and reusability. Solid acid catalysts like zeolites, sulfated metal oxides, and clays (B1170129) have been effectively used for acetalization. ymerdigital.com For example, hierarchical micro-mesoporous aluminum silicate (B1173343) nanoparticles and mesoporous zirconium oxophosphate have been reported as efficient catalysts for acetal synthesis, achieving high yields. ymerdigital.com Zeolites such as Zn-exchanged NaY and ZSM-5 have demonstrated high activity and selectivity in related acylation and acetalization reactions. Natural clays like Algerian kaolin (B608303) have also been utilized as cost-effective, eco-friendly heterogeneous catalysts for acetal synthesis. ymerdigital.com

    Table 2: Examples of Heterogeneous Catalysts in Acetal Synthesis

    Catalyst TypeSpecific ExampleKey AdvantageReference
    ZeolitesZn-exchanged NaY, ZSM-5High activity and selectivity.
    Sulfated Metal OxidesMesoporous Zirconium OxophosphateHigh efficiency, up to 98% yield in related reactions. ymerdigital.com
    ClaysMontmorillonite, Algerian Natural KaolinCost-effective, eco-friendly, and suitable for large-scale synthesis. ymerdigital.com

    The principles of green chemistry, which advocate for the reduction of waste and use of environmentally benign processes, are increasingly being applied to acetal synthesis. mdpi.com The use of recyclable heterogeneous catalysts is a prime example of this approach. ymerdigital.com Furthermore, solvent-free reaction conditions and the use of greener solvents like cyclopentylmethylether are being explored to minimize environmental impact. ymerdigital.commdpi.com Photochemical methods represent another innovative green route; for example, using Eosin Y with green LED light or other photocatalysts like thioxanthenone has been shown to produce acetals in nearly quantitative yields. ymerdigital.com These methods align with the goals of reducing energy consumption and avoiding hazardous materials. mdpi.comunibo.it

    Research into novel catalytic systems continues to provide alternative pathways for acetal synthesis. Rare earth chloride salts have been identified as effective catalysts for this transformation. ymerdigital.com In addition to acid catalysts, certain metal complexes can facilitate the reaction. For instance, a palladium catalyst, allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (B1224126), was used to isomerize styrene (B11656) oxide into phenylacetaldehyde, which was then quantitatively converted to the dimethyl acetal in a subsequent step. prepchem.com This highlights the potential for one-pot, multi-step syntheses involving different types of catalysts.

    Acid-Catalyzed Acetal Formation from Phenylacetaldehyde

    This compound as a Product of Complex Reaction Sequences

    This compound is not only synthesized by direct acetalization but can also be the product of more elaborate, multi-step reaction sequences. These methods often start from different precursors than phenylacetaldehyde itself.

    Several notable examples from the literature include:

    Rearrangement of Styrene Oxide: The catalytic rearrangement of styrene oxide can produce phenylacetaldehyde, which is then acetalized in a subsequent step to yield the final product. prepchem.comgoogle.com

    Grignard Reaction: A classic organometallic approach involves the reaction of the Grignard reagent derived from benzyl (B1604629) chloride with an orthoester, such as triethyl orthoformate. google.com

    Oxidation of Cyclooctatetraene (B1213319): The oxidation of cyclooctatetraene using peracids in the presence of methanol can also lead to the formation of this compound. google.com

    Hydroformylation-Acetalization: Arylacetaldehyde acetals can be produced from halomethyl-substituted aromatics, which are reacted with carbon monoxide and hydrogen (hydroformylation) in the presence of an alcohol, a basic agent, and a cobalt carbonyl catalyst. google.com

    Oxidative Addition to Styrene: this compound can be formed through the oxidative addition of an alcohol to styrene, a reaction mediated by precious metal catalysts. google.com

    One documented process involves the chlorination of styrene, followed by a reaction with methanol in the presence of a strong base. This sequence yields a mixture of products that includes this compound. google.com These complex routes, while often more intricate, provide flexibility in the choice of starting materials and can be tailored based on industrial feedstock availability.

    Formation via Aldehyde Precursors and Subsequent Acetalization

    The most common and direct method for synthesizing this compound involves the reaction of a suitable aldehyde precursor with methanol under acidic conditions. The precursor is typically Phenylacetaldehyde itself, which can be synthesized through several methods, including the isomerization of styrene oxide or the dehydrogenation of 2-phenylethanol (B73330) prepchem.comwikipedia.org.

    The general mechanism for acid-catalyzed acetal formation is a well-established, multi-step process. libretexts.org It begins with the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from a molecule of methanol, leading to a tetrahedral protonated hemiacetal intermediate. libretexts.org A subsequent deprotonation step yields the neutral hemiacetal. libretexts.org The hydroxyl group of the hemiacetal is then protonated, converting it into a good leaving group (water). libretexts.org The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. libretexts.orgyoutube.com Finally, a second molecule of methanol attacks this electrophilic species, and a final deprotonation step yields the stable this compound. libretexts.org

    Several specific protocols have been documented:

    A direct synthesis involves the isomerization of styrene oxide in benzene (B151609) using an allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate catalyst to yield phenylacetaldehyde (75% yield), followed by the addition of methanol and stirring at 50°C for 30 minutes to form the dimethyl acetal in nearly quantitative amounts. prepchem.com

    A classic method involves mixing phenylacetaldehyde with methanol containing 1-2% hydrogen chloride and ammonium chloride, warming the mixture to 40–50°C, and then leaving it at room temperature for two days before workup. guidechem.com

    Other established methods include the reaction of phenylacetaldehyde with a trialkyl orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. chemicalbook.comgoogle.com

    The following table summarizes key findings from selected synthetic methods.

    Table 1: Synthesis of this compound via Aldehyde Precursors

    Starting Material Reagents & Catalyst Conditions Yield Reference
    Styrene Oxide 1. Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate in benzene2. Methanol 1. 50°C, 10 min2. 50°C, 30 min Substantially quantitative prepchem.com
    Phenylacetaldehyde Methanol, Hydrogen Chloride (1-2%), Ammonium Chloride Warm to 40-50°C, then room temp. for 2 days Not specified guidechem.com
    Benzyl Chloride Triethyl Orthoformate, Grignard Reaction Not specified Not specified google.com
    Phenylacetaldehyde Methanol or Orthoformic Ester Acidic conditions Not specified chemicalbook.com

    Multi-component Reactions Yielding this compound

    Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.gov While direct MCRs for the synthesis of this compound are not prominently featured in the literature, acetals themselves can serve as crucial reactants in such complex transformations. For instance, acetaldehyde (B116499) dimethyl acetal has been successfully used as a stable and effective surrogate for the highly reactive acetaldehyde in an Enders-type three-component cascade reaction, reacting with nitroalkenes and enals to produce stereochemically dense cyclohexenals in good yield and excellent enantioselectivity. nih.gov This strategy highlights the potential for using this compound as a masked form of phenylacetaldehyde in similar organocatalyzed MCRs to construct complex molecular architectures. nih.gov

    Mechanistic Elucidation of this compound Formation

    Understanding the mechanism of acetal formation is critical for optimizing reaction conditions and achieving desired outcomes. This involves studying the reaction kinetics, computationally analyzing intermediates and transition states, and observing the influence of various experimental parameters.

    Kinetic Studies of Acetalization Reactions

    Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The acetalization reaction is reversible, and its kinetics are closely related to the mechanism of hydrolysis (the reverse reaction). chemistrysteps.com Studies on the hydrolysis of benzylidene acetals, which are structurally analogous to phenylacetaldehyde acetals, reveal a Hammett correlation with a ρ value of approximately -4.06. acs.org This large, negative value indicates a significant buildup of positive charge in the transition state of the rate-determining step, which is consistent with an SN1-like process involving the formation of a carbocation intermediate. acs.org The rate-determining step in acetal hydrolysis is often the formation of this carbocation. masterorganicchemistry.com For the formation of the precursor aldehyde, a study on the release kinetics of phenylacetaldehyde from phenylalanine determined an activation energy of 73 kJ/mol. nih.gov

    Computational Analysis of Reaction Mechanisms and Transition States

    Computational chemistry offers powerful tools for elucidating reaction mechanisms at a molecular level. youtube.com The mechanism of acetal formation involves several key intermediates and transition states. The process begins with the acid-catalyzed protonation of the carbonyl, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. youtube.com

    Computational methods like relaxed surface scans or nudged elastic band (NEB) calculations can be used to map the minimum energy pathway from reactants to products. youtube.com These methods allow for the identification of the highest energy point along this pathway, which corresponds to the transition state geometry. youtube.com For acetalization, the key transition state involves the departure of the water molecule from the protonated hemiacetal, leading to the resonance-stabilized oxonium ion. youtube.comacs.org Experimental kinetic data strongly supports a transition state with a significant developing positive charge at the benzylic carbon, a feature that would be a key target for verification in computational models. acs.org

    Influence of Reaction Conditions on Product Selectivity and Yield

    The yield and selectivity of this compound formation are highly dependent on the reaction conditions. As an equilibrium process, the synthesis is governed by Le Châtelier's principle. youtube.comyoutube.com

    Catalyst: An acid catalyst is essential for the reaction to proceed at a reasonable rate. libretexts.orgyoutube.com Various catalysts, from simple mineral acids like HCl to heterogeneous systems like kaolin or zirconium oxophosphate, can be employed. guidechem.comymerdigital.com

    Water Removal: To drive the equilibrium toward the acetal product, the water formed during the reaction must be removed. This is commonly achieved using a Dean-Stark apparatus or by adding molecular sieves. libretexts.org

    Reactant Concentration: Using a large excess of methanol, which often serves as the solvent as well, shifts the equilibrium to favor the formation of the dimethyl acetal. libretexts.orgyoutube.com

    Temperature: The reaction is often performed at elevated temperatures, such as 40-50°C, to increase the reaction rate. prepchem.comguidechem.com

    pH: The pH of the medium is critical, as it controls the protonation steps that activate the carbonyl group and facilitate the departure of the water molecule. nih.gov

    The following table summarizes the influence of various reaction parameters.

    Table 2: Influence of Reaction Conditions on Acetal Formation

    Parameter Effect Rationale Reference
    Acid Catalyst Increases reaction rate Protonates carbonyl, making it more electrophilic youtube.comlibretexts.org
    Water Removal Increases product yield Shifts equilibrium toward products (Le Châtelier's Principle) libretexts.orgyoutube.com
    Excess Alcohol Increases product yield Shifts equilibrium toward products (Le Châtelier's Principle) libretexts.orgyoutube.com
    Temperature Increases reaction rate Provides energy to overcome activation barrier prepchem.comguidechem.com
    Solvent Can affect reaction efficiency Solvation effects can influence intermediate stability; Toluene found to be optimal in a related cascade reaction nih.gov

    Reactivity and Transformational Chemistry of Phenylacetaldehyde Dimethyl Acetal

    Hydrolytic Behavior and Deacetalization Strategies

    The deprotection of phenylacetaldehyde (B1677652) dimethyl acetal (B89532) to unveil the parent phenylacetaldehyde is a fundamental transformation. This process is typically achieved through hydrolysis, which can be modulated to proceed with high selectivity.

    The hydrolysis of acetals, including phenylacetaldehyde dimethyl acetal, is generally catalyzed by acid. chemistrysteps.compearson.com The reaction mechanism proceeds through a series of equilibrium steps. youtube.com The process begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). chemistrysteps.com This is followed by the departure of the methanol (B129727) molecule, facilitated by the lone pair of electrons on the adjacent oxygen atom, to form a resonance-stabilized oxonium ion intermediate. chemistrysteps.comyoutube.com

    A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.com This results in the formation of a hemiacetal after deprotonation. chemistrysteps.com The second methoxy group is subsequently protonated and eliminated as another molecule of methanol, leading to the formation of a protonated aldehyde. chemistrysteps.com Finally, deprotonation of this intermediate yields the final aldehyde product, phenylacetaldehyde. chemistrysteps.com The entire process is reversible, and the direction of the equilibrium can be controlled by the amount of water present; an excess of water favors the hydrolysis to the aldehyde. youtube.com

    Different acid catalysts can be employed, and the reaction mechanism can be classified based on the rate-determining step. For instance, studies on acetal hydrolysis have distinguished between A-1, A-2, and A-SE2 mechanisms. osti.gov The A-2 mechanism, where the attack of water on the protonated substrate is the rate-limiting step, has been suggested for acetal hydrolysis within a supramolecular assembly. osti.gov This is supported by a negative entropy of activation and an inverse solvent isotope effect. osti.gov

    In the context of multi-step organic synthesis, it is often necessary to deprotect an acetal in the presence of other sensitive functional groups. This requires the use of mild and chemoselective deprotection methods. While traditional acid catalysis can be effective, a variety of reagents have been developed to achieve this transformation under specific conditions. organic-chemistry.orgresearchgate.netrsc.org

    Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been reported as an efficient and chemoselective catalyst for the deprotection of acetals. organic-chemistry.orgresearchgate.net This method is advantageous due to its mild reaction conditions, typically at room temperature in a solvent like dichloromethane, and the use of a relatively non-toxic and inexpensive reagent. organic-chemistry.org It has shown high selectivity for deprotecting acetals derived from conjugated aldehydes and ketones, while other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers may remain intact. organic-chemistry.org However, the stability of the resulting aldehyde can be a concern, as decomposition during purification has been observed in some cases. researchgate.net

    Other methods for chemoselective deprotection include the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. rsc.org This system can achieve deprotection to the corresponding aldehyde or, with concomitant reduction, to the alcohol in high yields. rsc.org Notably, functional groups such as halo, alkoxy, and methylenedioxy groups are often unaffected under these conditions. rsc.org The choice of deprotection protocol is crucial and often depends on the specific substrate and the other functional groups present in the molecule. For instance, in the presence of a Boc-protecting group, mild acidic conditions using reagents like 4-methylbenzenesulfonic acid hydrate (B1144303) in acetone (B3395972) have been successfully employed for acetal deprotection. researchgate.net

    Reagent/CatalystConditionsSelectivityReference
    Bismuth Nitrate PentahydrateDichloromethane, room temperatureSelective for acetals of conjugated aldehydes and ketones over TBDMS ethers organic-chemistry.orgresearchgate.net
    Nickel Boride (in situ)MethanolUnaffected halo, alkoxy, and methylenedioxy groups rsc.org
    4-Methylbenzenesulfonic Acid HydrateAcetone, 23°CTolerates N-Boc protecting group researchgate.net

    This compound as a Building Block in Complex Organic Transformations

    Beyond its role as a protected aldehyde, this compound is a valuable precursor for generating reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions.

    Under acidic conditions, this compound can be converted into the corresponding methyl styryl ether. thieme-connect.com This enol ether derivative is an electron-rich dienophile or a component in other cycloaddition reactions. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. nih.govyoutube.com The reactivity of the enol ether derived from this compound allows it to participate in various cycloaddition paradigms, including [4+2], [3+2], and [2+2] cycloadditions, depending on the reaction partner and conditions. nih.govyoutube.com For example, enol ethers can undergo [3+2] dipolar cycloaddition reactions with catalytically generated metallo-enolcarbenes. nih.gov

    A notable application of this compound is in the one-pot synthesis of polysubstituted isoflavanes. thieme-connect.com In this process, the acetal is reacted with a salicylaldehyde (B1680747) in the presence of an acid catalyst, such as trifluoromethanesulfonic acid, and a dehydrating agent like trimethyl orthoformate. thieme-connect.com The reaction proceeds through the in situ formation of a methyl styryl ether from the this compound. thieme-connect.com This intermediate then undergoes a cycloaddition reaction with an ortho-quinone methide, which is generated in situ from the salicylaldehyde. thieme-connect.com This method affords the corresponding isoflavanes in high yields with excellent stereoselectivity and regioselectivity. thieme-connect.com

    Table of Synthesized Isoflavanes:

    This compound DerivativeSalicylaldehyde DerivativeProductYieldDiastereomeric RatioReference
    This compoundSalicylaldehyde3-Phenylchromane-- thieme-connect.com
    p-Tolylacetaldehyde dimethyl acetal4-Methoxy-2-hydroxy-5-nitrobenzaldehyde2,4-Dimethoxy-6-nitro-3-(p-tolyl)phenylchromane84%30:1 thieme-connect.com

    Phenylacetaldehyde, the deprotected form of the dimethyl acetal, is a versatile building block for the synthesis of various aromatic and heterocyclic compounds. chemicalbook.com It can be used in the synthesis of more complex molecules like resmethrin. chemicalbook.com The aldehyde functionality allows for a wide range of transformations, including condensations, oxidations, and reductions, to build diverse molecular scaffolds. For instance, the Darzens reaction of benzaldehyde, a related aromatic aldehyde, with chloroacetate (B1199739) esters is a known route to glycidic esters. wikipedia.org Similarly, phenylacetaldehyde can undergo reactions to form nitrogen-containing heterocycles. For example, the Strecker synthesis, which historically used phenylacetaldehyde to produce phenylalanine, is a classic method for synthesizing amino acids from aldehydes. wikipedia.org

    Biochemical Interactions and Biotransformation Research Involving this compound

    Enzymatic Reactivity and Substrate Specificity Studies

    The biochemical reactivity of this compound is primarily initiated by enzymatic hydrolysis, which cleaves the acetal bond to release phenylacetaldehyde and two molecules of methanol. While specific studies focusing exclusively on the enzymatic hydrolysis of this compound are not extensively detailed in the available literature, the reaction falls under the broad category of acetal hydrolysis catalyzed by various hydrolases. Enzymes such as lipases and esterases are known for their capacity to catalyze the hydrolysis of a wide range of esters and related compounds, including acetals, often in aqueous media or biphasic systems. acs.orgarkat-usa.orgnih.govrsc.org The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy groups, followed by the departure of an alcohol molecule (methanol in this case) and nucleophilic attack by water to form a hemiacetal, which then breaks down to the aldehyde and a second alcohol molecule. chemistrysteps.com

    Once phenylacetaldehyde is formed, it becomes a substrate for a variety of enzymes, particularly oxidoreductases. Significant research has been conducted on the substrate specificity of enzymes that metabolize phenylacetaldehyde. Phenylacetaldehyde dehydrogenase (PADH), for instance, is a key enzyme in the styrene (B11656) catabolic pathway in bacteria like Pseudomonas putida. nih.gov This enzyme catalyzes the NAD+-dependent oxidation of phenylacetaldehyde to phenylacetic acid. nih.gov Structural studies of PADH reveal a substrate channel lined with hydrophobic and aromatic residues, which contributes to its specificity for aromatic aldehydes like phenylacetaldehyde over other diverse aldehyde substrates. nih.gov

    In other organisms, different aldehyde dehydrogenases (ALDHs) and oxidases show activity towards phenylacetaldehyde. Studies on the NAD+-dependent aldehyde dehydrogenase AldB from Aromatoleum aromaticum showed that while its primary substrates are short aliphatic aldehydes, it does exhibit some activity (around 5% relative to acetaldehyde) towards phenylacetaldehyde. nih.gov In guinea pig liver slices, the rapid oxidation of phenylacetaldehyde to phenylacetic acid is catalyzed mainly by aldehyde dehydrogenase and, to a lesser extent, aldehyde oxidase, with minimal contribution from xanthine (B1682287) oxidase. nih.gov This demonstrates that while the initial hydrolysis of the acetal may be a general enzymatic process, the subsequent transformation of the resulting aldehyde is handled by more specific and varied enzyme systems.

    Metabolic Pathways and In Vitro Biotransformation Investigations

    The metabolic pathway of this compound in biological systems proceeds via a two-step process. The initial and rate-limiting step is the hydrolysis of the acetal to form phenylacetaldehyde. This biotransformation can be considered a detoxification step, as the resulting aldehyde is a reactive molecule.

    Step 1: Hydrolysis this compound + 2 H₂O → Phenylacetaldehyde + 2 CH₃OH

    This reaction is catalyzed by hydrolases under physiological conditions.

    Step 2: Oxidation The intermediate, phenylacetaldehyde, is then rapidly metabolized, primarily through oxidation to the less toxic phenylacetic acid. nih.gov This conversion is a critical step in the catabolism of various aromatic compounds, including the amino acid phenylalanine. metabolomicsworkbench.org In vitro investigations using rabbit and guinea pig liver preparations have elucidated the key enzymes involved in this oxidative pathway. nih.govnih.gov

    The primary enzymes responsible for the oxidation of phenylacetaldehyde are aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AOX). nih.gov Xanthine oxidase (XO) has been shown to have a minimal role in this specific transformation. nih.gov An in vitro study using guinea pig liver slices and specific enzyme inhibitors demonstrated the relative contributions of these enzymes to the formation of phenylacetic acid from phenylacetaldehyde. nih.gov

    Table 1: Enzymatic Contribution to Phenylacetaldehyde Oxidation in Guinea Pig Liver

    EnzymeSpecific Inhibitor UsedEffect on Phenylacetic Acid FormationInferred Contribution
    Aldehyde Dehydrogenase (ALDH)DisulfiramComplete inhibitionMajor pathway
    Aldehyde Oxidase (AOX)IsovanillinPartial inhibitionMinor pathway
    Xanthine Oxidase (XO)AllopurinolLittle to no effectMinimal to no contribution

    Data sourced from metabolism studies in precision-cut guinea pig fresh liver slices. nih.gov

    Microorganisms also possess diverse metabolic pathways for the degradation of aromatic compounds. nih.govnih.gov Bacteria, in particular, have evolved sophisticated catabolic pathways to utilize aromatic hydrocarbons as carbon and energy sources. nih.gov These pathways typically converge on common intermediates, and the oxidation of phenylacetaldehyde to phenylacetic acid is a frequent step in the degradation of compounds like styrene. nih.gov

    Strecker Degradation Mechanisms Leading to Phenylacetaldehyde

    Phenylacetaldehyde is a significant flavor and aroma compound that can be formed in food and beverages through the Strecker degradation of the amino acid L-phenylalanine. futurelearn.combio-conferences.org This reaction is a crucial part of the broader Maillard reaction network, which occurs during the heating of foodstuffs. futurelearn.comwikipedia.org The Strecker degradation specifically involves the reaction of an α-amino acid with an α-dicarbonyl compound. nih.govresearchgate.net

    The core mechanism involves the oxidative deamination and decarboxylation of the amino acid. nih.gov The α-dicarbonyl compound, which can be generated from carbohydrate degradation (Maillard reaction) or lipid oxidation, acts as the oxidizing agent. researchgate.netnih.govnih.gov The general steps are:

    Formation of a Schiff base between the amino acid (phenylalanine) and a dicarbonyl compound.

    Rearrangement and subsequent decarboxylation of the Schiff base to form an imine.

    Hydrolysis of the imine to yield the final Strecker aldehyde (phenylacetaldehyde), ammonia, and a regenerated carbonyl compound. futurelearn.com

    The yield of phenylacetaldehyde from this reaction is influenced by several factors, including temperature, pH, reaction time, and the nature of the dicarbonyl compound. acs.orgacs.org Studies have shown that the reaction proceeds more efficiently at acidic pH values. acs.orgacs.org Various lipid oxidation products, such as alkadienals and oxoalkenals, have been shown to initiate the Strecker degradation of phenylalanine. nih.govnih.govacs.orgacs.org

    Table 2: Phenylacetaldehyde Yield from Strecker Degradation of Phenylalanine with Lipid Oxidation Products

    Reactant (Lipid-Derived Carbonyl)Reaction ConditionsPhenylacetaldehyde Yield
    2,4-Decadienal180°C, 1 hour (equimolecular mixture)~8%
    Methyl 13-oxooctadeca-9,11-dienoate180°C, 3 hours~6%
    4-Oxo-2-nonenalHigh temperatures (e.g., 120-180°C)Highest among tested lipid carbonyls

    Data compiled from model system studies investigating carbonyl-amine reactions. nih.govnih.govacs.org

    This pathway is a primary source of phenylacetaldehyde in many processed foods and beverages, contributing significantly to their characteristic flavor profiles. bio-conferences.orgnih.govbrewingforward.com

    Applications in Advanced Organic Synthesis and Materials Science Research

    Utilization of Phenylacetaldehyde (B1677652) Dimethyl Acetal (B89532) as a Synthetic Intermediate

    In the field of organic synthesis, protecting reactive functional groups is a crucial strategy for constructing complex molecules. Phenylacetaldehyde dimethyl acetal serves as a prime example of this concept. The parent compound, phenylacetaldehyde, contains a highly reactive aldehyde group that can be prone to oxidation or unwanted side reactions. wikipedia.orgchemicalbook.com By converting this aldehyde to a dimethyl acetal, its reactivity is temporarily masked, rendering the molecule more stable. chemicalbook.com

    This protection allows chemists to perform reactions on other parts of the molecule without disturbing the aldehyde functionality. The process of forming an acetal from an aldehyde and an alcohol (in this case, methanol) is a common and reversible reaction, typically carried out in the presence of an acid catalyst. chemicalbook.com Once the desired chemical modifications are complete, the acetal group can be easily converted back to the original aldehyde under acidic conditions. This stability makes this compound an important intermediate in multi-step syntheses where precise control over reactivity is essential. ijsdr.org

    Role in Polymer Chemistry Research and Material Design

    While this compound is not a primary monomer in large-scale polymer production, the chemistry of acetal linkages is highly relevant to material science. Acetal groups, in general, can be incorporated into polymer chains to create materials with specific, desirable properties. want.netresearchgate.net For instance, polymers containing acetal linkages in their backbone can be designed to be degradable under specific conditions, such as in the presence of acid. researchgate.net This has led to research into "chemically recyclable" thermosets and other advanced materials. researchgate.net

    Although the direct use of PADMA in this area is not widely documented, its parent compound, phenylacetaldehyde, is noted for its use in the synthesis of polyesters, where it can act as a rate-controlling additive during the polymerization process. wikipedia.org The general class of acetal polymers, known as polyoxymethylenes (POM), are high-performance engineering thermoplastics valued for their strength, low friction, and dimensional stability. xometry.comxometry.com These are typically derived from formaldehyde, but the underlying chemistry highlights the potential for acetal-containing molecules to contribute to the design of advanced materials. xometry.com

    Precursor in Pharmaceutical Synthesis and Drug Scaffold Development

    The stability offered by the dimethyl acetal group makes this compound a valuable precursor in the synthesis of pharmaceuticals. xometry.com In the development of complex drug molecules, which often involves numerous synthetic steps, protecting sensitive functional groups like aldehydes is critical to ensure a high yield and purity of the final product.

    The compound serves as a building block, allowing for the introduction of the phenylacetyl group into a larger molecular scaffold. xometry.com Its use as a pharmaceutical and agrochemical intermediate in fine chemical synthesis has been noted. want.net The enhanced stability compared to the unprotected aldehyde prevents unwanted polymerization or degradation during synthesis, making it a reliable intermediate for creating intricate and sensitive pharmaceutical compounds. want.net

    Contribution to Analytical Chemistry Methodologies

    The primary contribution of this compound to analytical chemistry lies in the methods developed for its own analysis and characterization.

    The analysis of this compound is crucial for quality control in its production and for monitoring its presence in various mixtures. The most common and effective techniques for its detection and quantification are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. prepchem.com

    In synthetic procedures, GC is used to monitor the progress of the reaction, confirming the disappearance of the starting material (phenylacetaldehyde) and the formation of the acetal product. prepchem.com NMR spectroscopy is then employed to definitively determine the structure of the resulting compound, confirming that the desired this compound has been formed quantitatively. prepchem.com High-performance liquid chromatography (HPLC) is another powerful technique generally used for the analysis of related compounds and their derivatives, offering high sensitivity. sigmaaldrich.com

    Data Tables

    Table 1: Physical and Chemical Properties of this compound

    PropertyValueSource(s)
    CAS Number 101-48-4 scbt.comfishersci.no
    Molecular Formula C₁₀H₁₄O₂ scbt.comfishersci.no
    Molecular Weight 166.22 g/mol scbt.comfishersci.no
    Appearance Colorless to pale yellow liquid xometry.com
    Boiling Point 219-221 °C scbt.com
    Density 1.004 g/mL at 25 °C scbt.com
    Refractive Index n20/D 1.493 scbt.com
    Flash Point 88-89 °C scbt.com

    Table 2: Analytical Methodologies for this compound

    Analytical TechniquePurposeKey FindingsSource(s)
    Gas Chromatography (GC) Quantification and Purity AnalysisUsed to monitor reaction completion and determine the purity of the final product. prepchem.com
    Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationConfirms the chemical structure of the synthesized compound. prepchem.com
    High-Performance Liquid Chromatography (HPLC) Separation and DetectionA highly sensitive method for analyzing derivatives and related compounds. sigmaaldrich.com

    Computational and Theoretical Studies of Phenylacetaldehyde Dimethyl Acetal

    Quantum Chemical Calculations of Electronic Structure and Reactivity

    Quantum chemical calculations are powerful tools for elucidating the electronic structure of molecules, which in turn governs their reactivity and stability. For phenylacetaldehyde (B1677652) dimethyl acetal (B89532), these calculations can provide a fundamental understanding of its chemical properties, particularly its stability compared to the parent aldehyde and its susceptibility to hydrolysis.

    The acid-catalyzed hydrolysis of acetals is a well-understood reaction that proceeds through a mechanism involving protonation of one of the alkoxy groups, followed by the formation of a resonance-stabilized carboxonium ion in the rate-determining step. nih.govwikipedia.org Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model this process in detail. Calculations can predict the electron density on the two oxygen atoms of the acetal group, confirming they are the most likely sites for protonation in an acidic environment.

    Furthermore, quantum calculations can map the potential energy surface of the hydrolysis reaction, identifying the transition state for the formation of the carboxonium ion and calculating the associated activation energy barrier. This provides a quantitative measure of the acetal's stability under acidic conditions. Studies on substituted benzylidene acetals have shown a strong correlation between the electronic nature of substituents and the rate of hydrolysis. A Hammett correlation for this reaction yielded a ρ value of approximately -4.06, which indicates a significant buildup of positive charge in the transition state. nih.gov This finding is consistent with the formation of a cationic intermediate and underscores how electronic effects, which can be precisely quantified through quantum chemistry, dictate the reactivity of the acetal functional group.

    The stability of phenylacetaldehyde dimethyl acetal is a key attribute for its use in various applications. It is noted to be more stable than phenylacetaldehyde itself. chemicalbook.com Quantum chemical calculations can quantify this difference in stability by comparing the total electronic energies of the two molecules. Additionally, various molecular descriptors can be computed to characterize the molecule's electronic and topological properties.

    Table 1: Computed Molecular Properties of this compound

    Property Value Source
    Molecular Formula C₁₀H₁₄O₂ nih.govnist.govepa.gov
    Molecular Weight 166.22 g/mol nih.govnist.govepa.gov
    Topological Polar Surface Area 18.5 Ų nih.gov
    Rotatable Bond Count 4 nih.gov
    XLogP3-AA 2.1 nih.gov
    Heavy Atom Count 12 nih.gov
    Hydrogen Bond Acceptor Count 2 nih.gov

    Data sourced from the PubChem database.

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions. For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations are invaluable for understanding its three-dimensional structure and how it interacts with its environment, such as solvent molecules or biological receptors. sigmaaldrich.comsigmaaldrich.com

    The conformation of a fragrance molecule is crucial for its ability to bind to and activate olfactory receptors, thereby eliciting a specific scent perception. nih.govoup.com MD simulations can be used to explore the vast conformational space of this compound by simulating its motion over time. This allows for the identification of low-energy, stable conformations and the determination of the flexibility of different parts of the molecule, such as the rotation around the bond connecting the phenyl ring to the acetal-bearing ethyl group.

    The interaction of this compound with its surroundings is governed by non-covalent forces. Its low solubility in water and good solubility in organic oils suggest that its interactions are predominantly nonpolar. thermofisher.com MD simulations can be used to study these interactions at an atomic level. For example, a simulation of the molecule in a box of water can reveal the structure of the surrounding solvent and the thermodynamics of solvation. More complex simulations could model the interaction of this compound with a model of an olfactory receptor, providing insights into the specific binding mode and the key intermolecular contacts (e.g., van der Waals, hydrophobic) that contribute to the binding affinity. While specific MD studies on this molecule are not abundant in public literature, the methodology is well-established for similar molecular systems. oup.com

    Table 2: Physical Properties Relevant to Intermolecular Interactions

    Property Value/Description Source
    Physical State Colorless liquid thermofisher.com
    Odor Strong, green, floral, rose-like chemicalbook.comfragranceconservatory.com
    Water Solubility Insoluble thermofisher.com
    Solubility in other solvents Soluble in oils, propylene (B89431) glycol nih.gov
    Boiling Point 219 - 221 °C sigmaaldrich.com

    Structure-Activity Relationship (SAR) Modeling for Predictive Research

    Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or other properties, such as odor. In the field of fragrance chemistry, these models are increasingly used to predict the scent of new molecules and to design novel fragrance ingredients with desired olfactory profiles. siemens.comarxiv.orgacs.orgmdpi.com

    Table 3: Structural Features and Their Contribution to the Odor Profile of this compound

    Structural Feature Likely Contribution to Odor
    Phenyl Group Contributes to the core aromatic and floral character.
    Acetal Group Modulates the volatility and stability, contributing to the green and fresh notes. The dimethyl nature is specific.

    Building on this qualitative understanding, QSAR models can be developed to make quantitative predictions. This involves calculating a set of molecular descriptors for a series of related compounds and using statistical methods or machine learning to build a mathematical model that links these descriptors to their measured odor intensity or character. plos.orgnih.govresearchgate.netmdpi.com For instance, a QSAR study could involve synthesizing a library of analogues of this compound with different substituents on the phenyl ring or different alcohol moieties in the acetal group. By measuring the odor profiles of these compounds and calculating descriptors (e.g., electronic, steric, hydrophobic), a predictive model could be generated.

    Such models are powerful tools for predictive research. They can be used to screen virtual libraries of compounds to identify promising new fragrance candidates before they are synthesized, saving time and resources. For example, a patent for novel cyclic acetal fragrance molecules highlights how modifying the acetal and phenyl groups can lead to new and desirable scent profiles, demonstrating a practical application of SAR principles in fragrance design. google.com While a specific, published QSAR model for this compound was not identified, the methodologies for creating such models for aroma compounds are well-established. nih.gov

    Q & A

    Q. What are the standard synthetic routes for phenylacetaldehyde dimethyl acetal, and how do reaction conditions influence yield?

    this compound is synthesized via acid-catalyzed acetalization of phenylacetaldehyde with methanol. Key variables include catalyst type (e.g., H₂SO₄, p-toluenesulfonic acid) and solvent selection. For example, zeolites with high Si/Al ratios enhance reaction efficiency due to their hydrophobic properties, minimizing water interference . Alternative routes involve catalytic reduction of intermediates, though yields depend on catalyst loading (e.g., MgO/Li-MgO solid bases) and methylating agents like dimethyl carbonate .

    Q. What spectroscopic and physical properties are essential for characterizing this compound?

    Critical properties include:

    • Molecular formula : C₁₀H₁₄O₂ (MW: 166.22 g/mol) .
    • Boiling point : 221°C (literature) vs. 196.6°C (experimental, 760 mmHg), highlighting the need to specify measurement conditions .
    • Density : 1.004 g/cm³ at 20°C .
    • Solubility : Miscible in alcohols and ethers; use GC-MS or NMR (¹H/¹³C) to confirm purity and acetal formation .

    Q. How can researchers verify the purity of this compound in synthetic batches?

    Employ chromatographic methods (HPLC, GC) with polar stationary phases (e.g., DB-WAX) to separate acetal from unreacted aldehyde or byproducts. Retention indices and spiking with authentic standards are recommended .

    Advanced Research Questions

    Q. How do solid acid/base catalysts modulate the kinetics of this compound synthesis?

    Solid catalysts like MgO or Li-MgO improve selectivity by reducing side reactions (e.g., aldol condensation). Kinetic studies show that higher Si/Al ratios in zeolites increase hydrophobicity, accelerating water removal and shifting equilibrium toward acetal formation . Advanced characterization (e.g., BET surface area analysis, FTIR of adsorbed species) can correlate catalyst structure with activity.

    Q. What mechanisms explain the hydrolytic instability of this compound, and how can stability be enhanced?

    The acetal hydrolyzes in acidic aqueous media via protonation of the ether oxygen, leading to cleavage. Stability studies using accelerated aging (e.g., 40°C/75% RH) show degradation rates depend on pH and storage conditions. Anhydrous environments and stabilizers (e.g., antioxidants) mitigate decomposition .

    Q. How can computational methods optimize reaction pathways for this compound synthesis?

    Density Functional Theory (DFT) simulations predict transition states and activation energies for acetalization. For example, modeling methanol’s nucleophilic attack on protonated phenylacetaldehyde reveals solvent effects on reaction barriers. Coupling computational data with experimental kinetics validates mechanistic hypotheses .

    Methodological and Analytical Challenges

    Q. How should researchers address contradictions in reported physical properties (e.g., boiling points)?

    Discrepancies arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation). Always cite instrument calibration details and purity levels. For example, the boiling point of 221°C (literature) vs. 196.6°C (experimental) may reflect differences in sample purity or pressure corrections.

    Q. What strategies resolve low yields in scaled-up acetal synthesis?

    • Use continuous-flow reactors to improve heat/mass transfer.
    • Optimize stoichiometry (excess methanol shifts equilibrium).
    • Implement in-situ water removal (e.g., molecular sieves) .

    Q. How can this compound be utilized as a protecting group in multi-step syntheses?

    The acetal protects aldehydes from nucleophilic attack during reactions like Grignard additions. Deprotection under mild acidic conditions (e.g., aqueous HCl/THF) regenerates the aldehyde without damaging sensitive functional groups .

    Data Presentation and Reproducibility

    Q. What minimal data should be reported to ensure reproducibility in acetal synthesis?

    Include:

    • Catalyst type, loading, and activation method.
    • Reaction time, temperature, and solvent system.
    • Purification steps (e.g., distillation, chromatography).
    • Spectroscopic data (¹H NMR: δ 3.2–3.4 ppm for methoxy groups; δ 4.5–4.7 ppm for acetal CH) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.